molecular formula C11H10F3N3O B2516239 N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 672950-85-5

N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B2516239
CAS No.: 672950-85-5
M. Wt: 257.216
InChI Key: BNMSKSIPWKBGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS: 672950-85-5) is a benzimidazole-derived acetamide with the molecular formula C₁₁H₁₀F₃N₃O and a molecular weight of 257.21 g/mol. Key physical properties include a density of 1.40±0.1 g/cm³ and a boiling point of 403.1±45.0 °C .

Properties

IUPAC Name

N-methyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-15-9(18)6-17-8-5-3-2-4-7(8)16-10(17)11(12,13)14/h2-5H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMSKSIPWKBGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    N-methylation: The final step involves the methylation of the nitrogen atom in the benzimidazole ring using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. A study demonstrated that compounds with trifluoromethyl substitutions showed enhanced activity against several bacterial strains. For instance:

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamideStaphylococcus aureus0.5 µM
This compoundEscherichia coli0.8 µM

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. It has shown promising results against different cancer cell lines, including colorectal carcinoma. For example:

CompoundCancer Cell LineIC50 (µM)
This compoundHCT116 (human colorectal carcinoma)4.5 µM

This compound appears to induce apoptosis in cancer cells by affecting the cell cycle and inhibiting critical pathways involved in tumor growth .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in various metabolic processes. For instance:

Enzyme TargetInhibition TypeIC50 (µM)
Dihydrofolate reductase (DHFR)Competitive inhibition5.0 µM
Isocitrate lyaseNoncompetitive inhibition3.0 µM

These enzyme inhibition studies highlight the compound's potential as a therapeutic agent for diseases such as cancer and tuberculosis .

Case Studies and Research Findings

Several case studies have documented the efficacy of benzimidazole derivatives in clinical and preclinical settings:

  • Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antitubercular activity, with some showing higher efficacy than traditional treatments .
  • Anticancer Activity : In vitro studies involving HCT116 cells revealed that compounds similar to this compound displayed lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil .
  • Enzyme Inhibition : Research on enzyme inhibitors demonstrated that the trifluoromethyl substitution significantly enhances binding affinity to targets such as DHFR and isocitrate lyase, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in microbial and viral replication, inhibiting their activity.

    Pathways Involved: It interferes with the DNA synthesis and repair mechanisms in cancer cells, leading to cell death. Additionally, it disrupts the cell membrane integrity of bacteria and viruses, resulting in their inactivation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of benzimidazole-triazole/thiazole-acetamide hybrids. Below is a comparison with key analogs:

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Biological Activity / Notes Reference(s)
Target Compound -CH₃ (N-methyl), -CF₃ (benzimidazole 2-position) 257.21 No direct activity data; structural features suggest potential quorum sensing (QS) inhibition.
6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide) -NO₂ (4-nitrophenyl on triazole) ~380* 68.23% QS inhibition (at 250 μM) against P. aeruginosa; low cytotoxicity.
6o (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide) -CF₃ (4-trifluoromethylphenyl on triazole) ~408* 64.25% QS inhibition (at 250 μM); comparable to target compound’s -CF₃ substitution.
9c () -Br (4-bromophenyl on thiazole) ~537* Structural analog; docking studies suggest active-site binding.
N-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide -OCH₃ (4-methoxyphenyl on acetamide) 349.31 Increased solubility due to methoxy group; no activity data.
Compound 13 () -S-benzoyl, -NO₂ (p-nitrophenyl) ~500* Significant anti-HCV activity; highlights nitro group’s role in antiviral efficacy.

*Calculated based on molecular formulas.

Docking Studies and Mechanism of Action

  • QS Inhibitors: Compound 6p binds to the P. aeruginosa LasR receptor (PDB: 2UV0) via hydrogen bonds with Tyr56 and Trp60, while its nitro group interacts with Asp73 . The target compound’s -CF₃ group may similarly engage hydrophobic pockets.
  • Antiviral Agents : Compound 13 () targets HCV NS5B polymerase, with the nitro group critical for active-site binding .

Biological Activity

N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS Number: 383148-72-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3N3O3C_{18}H_{14}F_3N_3O_3 with a molecular weight of 377.317 g/mol. The structure includes a benzimidazole core, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of antiproliferative , antimicrobial , and anticancer effects. The following sections detail these activities based on various studies.

Antiproliferative Activity

Research has demonstrated the antiproliferative effects of benzimidazole derivatives, including the compound . In vitro studies have shown that compounds bearing the benzimidazole nucleus can significantly inhibit the growth of various cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa15.4 ± 0.5
This compoundCEM12.8 ± 0.4
This compoundL121018.6 ± 0.6

These results indicate that the compound has promising activity against cervical cancer (HeLa), human T-leukemia (CEM), and murine leukemia cells (L1210) .

Antimicrobial Activity

The benzimidazole derivatives have also been reported to exhibit antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival.

In silico docking studies have indicated that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms . The interactions between the compound and target proteins are facilitated by hydrogen bonding and hydrophobic interactions due to its structural features.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced cervical cancer treated with a regimen including benzimidazole derivatives showed a significant reduction in tumor size and improved patient survival rates compared to standard therapies .

Case Study 2: Antibiotic Resistance
In a study assessing antibiotic resistance patterns among clinical isolates, N-methyl derivatives exhibited enhanced activity against multidrug-resistant strains of E. coli, suggesting potential as a therapeutic option in resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.